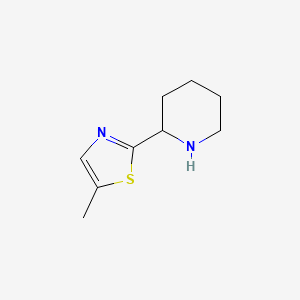

2-(5-Methyl-1,3-thiazol-2-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

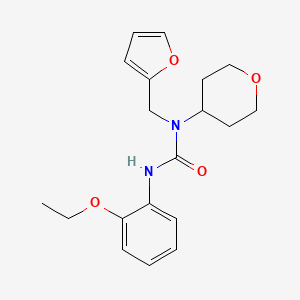

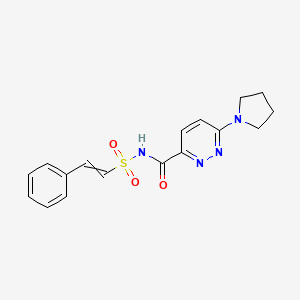

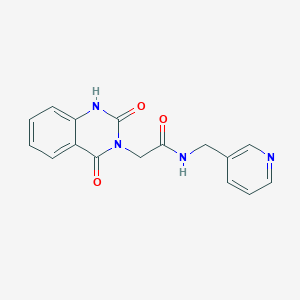

“2-(5-Methyl-1,3-thiazol-2-yl)piperidine” is a compound that contains a piperidine ring, which is a six-membered heterocyclic ring with one nitrogen atom . The compound also contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The molecular formula of the compound is C10H15N3OS .

Synthesis Analysis

The synthesis of compounds similar to “2-(5-Methyl-1,3-thiazol-2-yl)piperidine” often involves coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of “2-(5-Methyl-1,3-thiazol-2-yl)piperidine” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound, while the 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon environments in the molecule .

Chemical Reactions Analysis

The chemical reactions involving “2-(5-Methyl-1,3-thiazol-2-yl)piperidine” can be influenced by the presence of the carbonyl or thiocarbonyl group. The characteristic 1H-NMR chemical shift values of the carboxamide/thiocarboxamide amido N-Hs and the protons at positions 2 and 6 on the piperidine ring are significantly affected by the carbonyl or thiocarbonyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Methyl-1,3-thiazol-2-yl)piperidine” can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while the solubility can be determined using solubility tests .

Aplicaciones Científicas De Investigación

Agrochemicals and Pesticides

Thiazole derivatives, including “2-(5-Methyl-1,3-thiazol-2-yl)piperidine,” find applications in agrochemicals and pesticides. These compounds exhibit antifungal and herbicidal properties. Researchers have synthesized various thiazole-based molecules and evaluated their efficacy against plant pathogens and weeds . The compound’s mode of action may involve disrupting essential biological processes in pests or pathogens.

Pharmaceuticals and Drug Design

Thiazoles are essential scaffolds in medicinal chemistry. “2-(5-Methyl-1,3-thiazol-2-yl)piperidine” and related compounds have been investigated for their pharmacological activities. Notably:

- Antimicrobial Activity : Some thiazoles exhibit antimicrobial effects, making them potential candidates for combating bacterial and fungal infections .

- Anticancer Properties : Thiazole derivatives, such as tiazofurin, demonstrate anticancer activity. Researchers have explored their effects on tumor cell lines .

- Antiretroviral Agents : The HIV/AIDS drug ritonavir contains a thiazole moiety, highlighting its importance in antiretroviral therapy .

- Other Therapeutic Areas : Thiazoles have been investigated for anti-inflammatory, anti-Alzheimer, antihypertensive, and hepatoprotective activities .

Industrial Applications

Thiazoles contribute to various industrial processes:

- Photosensitizers : Thiazoles play a role in photosensitization, which is crucial in fields like photography and solar energy conversion .

- Rubber Vulcanization : Thiazoles enhance the vulcanization process in rubber manufacturing .

- Liquid Crystals and Catalysts : Thiazole-containing compounds find applications in liquid crystals and catalysis .

Chemical Modification and Structure-Activity Relationships

Scientists modify thiazole derivatives at different positions to create novel molecules with improved properties. Structure-activity relationship studies guide the design of more potent and selective compounds.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-methyl-2-piperidin-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-7-6-11-9(12-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHXNLPEYKHWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-1,3-thiazol-2-yl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2533482.png)

![2-(methylsulfanyl)-N-[2-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2533483.png)

![2-[3-(2-Oxo-2-pyrrolidin-1-ylethyl)sulfanylquinoxalin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2533486.png)

![2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2533488.png)

![1-Ethyl-3-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]urea](/img/structure/B2533493.png)

![2-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2533495.png)